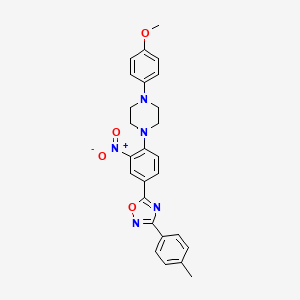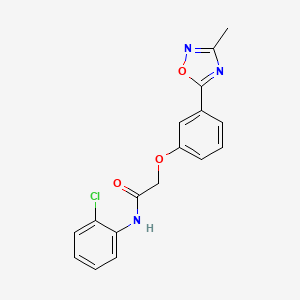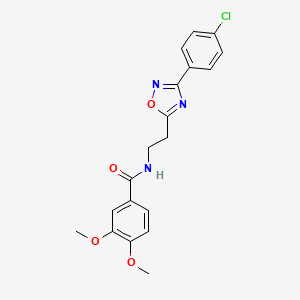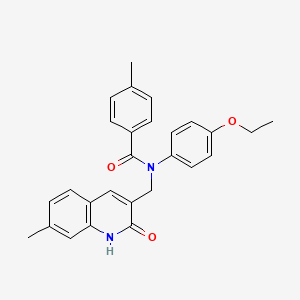
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide, also known as DMHPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMHPQ is a pivaloyloxymethyl prodrug of a quinoline-based inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mechanism of Action
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide works by inhibiting the enzyme PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death. This compound has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.3 nM.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on PARP, this compound has also been shown to inhibit the activity of the enzyme mono(ADP-ribose) polymerase (MAR), which is involved in the regulation of gene expression. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is its high potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. One area of interest is the development of more potent and selective PARP inhibitors. Another area of research is the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a potent PARP inhibitor that has been shown to be effective in the treatment of cancer and other diseases. While there are some limitations to its use in certain experimental settings, this compound remains an important tool for studying the role of PARP in biological processes.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 2,4-dimethylphenylmagnesium bromide to form the corresponding alcohol. This alcohol is then treated with pivaloyl chloride to give this compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the treatment of cancer. PARP inhibitors, such as this compound, have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-8-10-21(17(3)11-15)26(23(28)24(4,5)6)14-19-13-18-12-16(2)7-9-20(18)25-22(19)27/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGJVMRLXFWCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)



![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)


![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)
![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)